4-(Difenilamino)bencilfosfonato de dietilo

Descripción general

Descripción

Diethyl 4-(diphenylamino)benzylphosphonate is an organophosphorus compound widely used in scientific research. It is a colorless crystalline solid that is soluble in organic solvents such as methanol and ethanol. This compound is known for its significant coordination properties, especially in forming complexes with metals like palladium and platinum.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

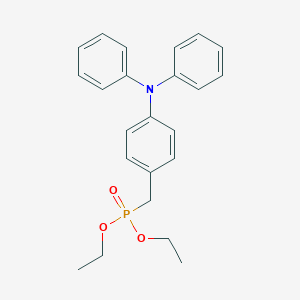

Diethyl 4-(diphenylamino)benzylphosphonate has the chemical formula and features a phosphonate group that is integral to its reactivity and applications. The structure includes a diphenylamino group, which contributes to its electronic properties, making it suitable for various chemical reactions.

Organic Synthesis

Diethyl 4-(diphenylamino)benzylphosphonate serves as a versatile intermediate in organic synthesis. Its phosphonate group can participate in various reactions, including:

- Horner-Wadsworth-Emmons Reactions : This compound is utilized to synthesize α,β-unsaturated carbonyl compounds, which are important in the formation of complex organic molecules.

- Cyclization Reactions : It acts as a reactant in cyclization processes involving aryl ethers, amines, and amides, leading to the formation of cyclic structures essential in pharmaceuticals.

Table 1: Key Reactions Involving Diethyl 4-(Diphenylamino)benzylphosphonate

Medicinal Chemistry

In medicinal chemistry, diethyl 4-(diphenylamino)benzylphosphonate is being explored for its potential therapeutic applications:

- Anticancer Activity : Compounds derived from this phosphonate have shown promise as inhibitors of the Wnt signaling pathway, which is implicated in various cancers, including colorectal cancer.

- Antimalarial Agents : Analogues of this compound are under investigation for their efficacy against Plasmodium falciparum, the causative agent of malaria.

Case Study: Anticancer Activity

A study demonstrated that derivatives of diethyl 4-(diphenylamino)benzylphosphonate exhibited significant inhibition of cancer cell proliferation through modulation of the Wnt pathway. The results indicated a potential for developing new anticancer therapies based on this scaffold.

Materials Science

In materials science, diethyl 4-(diphenylamino)benzylphosphonate has been evaluated for its role in the development of organic light-emitting diodes (OLEDs):

- Electron Transport Layer : The compound's diphenylamino group enhances charge transport properties, making it suitable for use in OLEDs.

- Photophysical Properties : Its unique electronic structure allows for effective light absorption and emission properties, essential for high-performance OLEDs.

Table 2: Applications in Materials Science

Mecanismo De Acción

Target of Action

Diethyl 4-(diphenylamino)benzylphosphonate, also known as 4-(Diethoxyphosphorylmethyl)-N,N-diphenylaniline, is an organophosphorus compound used in scientific research for a variety of purposes . The primary targets of this compound are Parathion hydrolase enzymes found in organisms like Brevundimonas diminuta and Flavobacterium sp. (strain ATCC 27551) . These enzymes play a crucial role in the hydrolysis of organophosphates.

Mode of Action

It is known to interact with its targets, the parathion hydrolase enzymes, and potentially influence their activity

Biochemical Pathways

Given its interaction with parathion hydrolase enzymes, it may influence pathways related to the metabolism of organophosphates .

Pharmacokinetics

Result of Action

Given its interaction with Parathion hydrolase enzymes, it may influence the activity of these enzymes and thereby affect the metabolism of organophosphates .

Action Environment

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Diethyl 4-(diphenylamino)benzylphosphonate can be synthesized through various methods. One common approach involves the reaction of diethyl phosphoramide with substituted benzaldehyde and triphenyl phosphite. Another method includes the palladium(0)-catalyzed cross-coupling reaction between benzyl halides and H-phosphonate diesters, using Pd(OAc)2 as a palladium source and Xantphos as a supporting ligand .

Industrial Production Methods

While specific industrial production methods for Diethyl 4-(diphenylamino)benzylphosphonate are not extensively documented, the compound’s synthesis generally follows the principles of organic synthesis and catalysis, leveraging the coordination properties of its phosphonate group.

Análisis De Reacciones Químicas

Types of Reactions

Diethyl 4-(diphenylamino)benzylphosphonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding phosphonate derivatives.

Reduction: Reduction reactions can yield different phosphine derivatives.

Substitution: The compound can participate in substitution reactions, particularly with halides and other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, triphenyl phosphite, and various halides . Reaction conditions often involve organic solvents like methanol and ethanol, and the reactions are typically carried out under controlled temperatures and pressures.

Major Products Formed

The major products formed from these reactions include various phosphonate and phosphine derivatives, which have applications in catalysis and organic synthesis.

Comparación Con Compuestos Similares

Similar Compounds

Diethyl benzylphosphonate: Similar in structure but lacks the diphenylamino group, making it less effective in forming metal complexes.

Diethyl 4-methylbenzylphosphonate: Similar but with a methyl group instead of the diphenylamino group, affecting its coordination properties.

Uniqueness

Diethyl 4-(diphenylamino)benzylphosphonate is unique due to its diphenylamino group, which enhances its ability to form stable complexes with metals. This property makes it particularly valuable in catalysis and other applications requiring strong coordination properties.

Actividad Biológica

Diethyl 4-(diphenylamino)benzylphosphonate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications based on diverse research findings.

Synthesis

Diethyl 4-(diphenylamino)benzylphosphonate can be synthesized through various methods, including the Wittig–Horner reaction. The synthesis typically involves the reaction of diphenylamine with appropriate phosphonates, leading to the formation of this compound with high yields under optimized conditions .

Antimicrobial Activity

Recent studies indicate that diethyl benzylphosphonate derivatives exhibit notable antimicrobial properties. In particular, diethyl 4-(diphenylamino)benzylphosphonate has been evaluated for its effectiveness against various strains of Escherichia coli. The minimal inhibitory concentration (MIC) values suggest a strong cytotoxic effect, with variations depending on the substituents on the phenyl ring. The compound demonstrated significant activity against both K12 and R2-R4 strains, indicating its potential as an alternative to traditional antibiotics .

Table 1: Antimicrobial Activity of Diethyl 4-(Diphenylamino)benzylphosphonate Derivatives

| Compound | MIC (µg/mL) | Strain Tested |

|---|---|---|

| 1 | Low | E. coli K12 |

| 2 | Moderate | E. coli R2 |

| 3 | High | E. coli R3 |

The mechanism by which diethyl 4-(diphenylamino)benzylphosphonate exerts its antimicrobial effects appears to involve oxidative stress leading to DNA damage in bacterial cells. Studies have shown that treatment with this compound results in significant alterations in bacterial DNA topology, suggesting that it induces oxidative damage and disrupts cellular integrity .

Fluorescent Properties

In addition to its biological activity, diethyl 4-(diphenylamino)benzylphosphonate exhibits interesting photophysical properties. It has been characterized for its solid-state fluorescence (SSF), showing tunable emission properties that can be adjusted by varying the electron-withdrawing groups (EWGs) attached to the molecule. This characteristic makes it a candidate for applications in optoelectronics and as a fluorescent probe in biological imaging .

Table 2: Photophysical Properties of Diethyl 4-(Diphenylamino)benzylphosphonate

| Property | Value |

|---|---|

| Emission Maxima | 483 - 752 nm |

| Photoluminescence Quantum Yield (PLQY) | >35% |

Case Study: Antimicrobial Efficacy

A recent study focused on synthesizing various substituted benzylphosphonates, including diethyl 4-(diphenylamino)benzylphosphonate, and evaluating their antimicrobial efficacy against clinical strains of E. coli. The results indicated that all tested derivatives exhibited cytotoxic effects, with specific structure-activity relationships emerging based on the nature of phenyl ring substituents .

Applications in Drug Development

Given its promising antimicrobial activity and unique photophysical properties, diethyl 4-(diphenylamino)benzylphosphonate is being explored as a lead compound for developing new antibiotics and fluorescent probes for cellular imaging. Its ability to induce oxidative stress in bacteria presents opportunities for treating resistant infections .

Propiedades

IUPAC Name |

4-(diethoxyphosphorylmethyl)-N,N-diphenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26NO3P/c1-3-26-28(25,27-4-2)19-20-15-17-23(18-16-20)24(21-11-7-5-8-12-21)22-13-9-6-10-14-22/h5-18H,3-4,19H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRQDRLMUWHVRBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26NO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30438756 | |

| Record name | Diethyl {[4-(diphenylamino)phenyl]methyl}phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30438756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126150-12-7 | |

| Record name | Diethyl {[4-(diphenylamino)phenyl]methyl}phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30438756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.